molecular formula C7H13NO2 B2917378 7-(Hydroxymethyl)azepan-2-one CAS No. 150225-70-0

7-(Hydroxymethyl)azepan-2-one

Cat. No.: B2917378
CAS No.: 150225-70-0
M. Wt: 143.186
InChI Key: UYKSPIRIZXLWTM-UHFFFAOYSA-N
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Description

Significance of Azepane-2-one Scaffolds in Organic and Medicinal Chemistry

The azepane-2-one, or ε-caprolactam, ring system is a privileged scaffold in both organic synthesis and medicinal chemistry. researchgate.nettandfonline.com Azepane-based motifs are present in numerous natural products and have been incorporated into a variety of approved drugs. researchgate.net The seven-membered ring provides a flexible yet constrained conformation that can be crucial for binding to biological targets. nih.gov This structural feature has made azepane derivatives attractive for the development of therapeutic agents in areas such as neuropsychiatric disorders. nih.gov

In organic synthesis, the caprolactam ring is a versatile building block. sorbonne-universite.fr Its functionalization at various positions allows for the creation of a diverse library of compounds with different physicochemical properties. publish.csiro.aupublish.csiro.au The synthesis of C-substituted caprolactams, including those at the C4, C5, C6, and C7 positions, has been a subject of investigation to explore their structure-activity relationships. publish.csiro.aupublish.csiro.au

Chemical Relevance of the Hydroxymethyl Moiety in Lactam Systems

The hydroxymethyl group (-CH₂OH) is a small, polar functional group that can significantly influence the properties of a molecule. In the context of a lactam system like 7-(Hydroxymethyl)azepan-2-one, this moiety introduces several key chemical features. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing the solubility of the compound in polar solvents and influencing its interaction with biological macromolecules.

Furthermore, the hydroxymethyl group serves as a synthetic handle for further chemical modifications. It can be oxidized to an aldehyde or a carboxylic acid, or it can be a site for esterification or etherification. This reactivity allows for the straightforward generation of a wide array of derivatives from a single precursor. In the context of β-lactams, the N-hydroxymethyl group has been shown to act as a traceless activating group for enzymatic ring cleavage, highlighting the influence of this moiety on lactam reactivity. scilit.com While this compound has the hydroxymethyl group on a carbon atom of the ring rather than the nitrogen, the principle of the group influencing reactivity and providing a site for derivatization remains pertinent. The presence of a hydroxymethyl group on a lactam ring can also impact the biological activity, as seen in some β-lactam antibiotics where such a substitution can affect their interaction with enzymes like β-lactamases. nih.govnih.gov

Overview of Research Trajectories for Azepane-Based Compounds

Research into azepane-based compounds is a dynamic and evolving field. A significant trajectory is the continued exploration of these scaffolds in drug discovery. researchgate.nettandfonline.com The development of novel synthetic methodologies to access functionalized azepanes with high stereoselectivity is a key area of focus for organic chemists. acs.org This includes asymmetric synthesis approaches to generate enantiomerically pure azepane derivatives, which is often crucial for their pharmacological activity. nih.gov

Another research direction involves the incorporation of azepane moieties into larger, more complex molecules to modulate their properties. The conformational flexibility of the azepane ring can be exploited to fine-tune the three-dimensional structure of a molecule, which is a critical aspect of modern drug design. nih.gov Furthermore, there is ongoing interest in the synthesis and biological evaluation of novel azepane derivatives with potential applications as central nervous system agents, with studies showing that the position and nature of substituents on the caprolactam ring can lead to a range of activities from convulsant to depressant. publish.csiro.aupublish.csiro.au The exploration of simple yet novel drug scaffolds, including bicyclic azepanes, continues to reveal untapped potential for new therapeutic agents. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key information related to the compounds discussed in this article.

Chemical Compounds Mentioned
Compound NameMolecular FormulaKey Characteristics/Relevance
This compoundC₇H₁₃NO₂The primary subject of this article; a C7-substituted caprolactam.
Azepan-2-one (B1668282) (ε-Caprolactam)C₆H₁₁NOThe parent scaffold of the title compound; widely used in polymer and pharmaceutical industries. wikipedia.org
5-(Hydroxymethyl)azepan-2-oneC₇H₁₃NO₂An isomer of the title compound for which spectroscopic data is available. thieme-connect.de
N-Hydroxymethyl-β-lactamVariesA class of compounds where the hydroxymethyl group activates the lactam ring for enzymatic cleavage. scilit.com
6β-(Hydroxymethyl)penicillanic acidC₉H₁₃NO₄SA β-lactam where the hydroxymethyl group influences its interaction with β-lactamases. nih.gov
Spectroscopic Data for a Related Isomer: 5-(Hydroxymethyl)azepan-2-one thieme-connect.de
Spectroscopic TechniqueObserved Data
¹H NMR (600 MHz, CDCl₃)δ = 6.00 (br s, 1 H), 3.35–3.46 (m, 2 H), 3.32–3.22 (m, 2 H), 2.57–2.44 (m, 2 H), 2.01–1.88 (m, 2 H), 1.81–1.72 (m, 1 H), 1.66 (br s, 1 H), 1.37–1.22 (m, 2 H)
¹³C NMR (151 MHz, CDCl₃)δ = 178.3, 67.6, 44.5, 41.6, 35.0, 32.5, 25.8
HRMS (ESI)m/z [M + Na]⁺ calcd for C₇H₁₃O₂NNa: 166.0838; found: 166.0838

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(hydroxymethyl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-5-6-3-1-2-4-7(10)8-6/h6,9H,1-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKSPIRIZXLWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Hydroxymethyl Azepan 2 One and Functionalized Azepan 2 Ones

Direct Synthesis Approaches to 7-(Hydroxymethyl)azepan-2-one

Direct synthetic routes to this compound often employ strategies that install the hydroxymethyl group concurrently with or prior to the formation of the azepane ring. These methods can offer advantages in terms of efficiency and stereocontrol.

Photochemical Dearomative Ring Expansion of Nitroarenes

A novel and powerful strategy for the synthesis of substituted caprolactams involves the photochemical dearomative ring expansion of nitroarenes. nih.govrwth-aachen.denih.govmanchester.ac.uk This method transforms a six-membered aromatic ring into a seven-membered azepane framework in a few steps. The process is initiated by the blue light-mediated conversion of a nitro group into a singlet nitrene. rwth-aachen.denih.govmanchester.ac.uk This highly reactive intermediate undergoes an intramolecular N-insertion into the benzene (B151609) ring, leading to the formation of a 3H-azepine. Subsequent hydrogenation and hydrolysis of the azepine intermediate yield the desired polysubstituted caprolactam. nih.govmanchester.ac.uk

The reaction proceeds under mild conditions at room temperature, offering a significant advantage over harsher, more traditional methods. rwth-aachen.denih.govmanchester.ac.uk The substitution pattern of the initial nitroarene is translated to the final caprolactam, allowing for the synthesis of a variety of functionalized derivatives. rwth-aachen.de

Table 1: Key Steps in Photochemical Dearomative Ring Expansion of Nitroarenes

StepDescriptionKey Features
1. Photoexcitation The nitroarene is excited using blue light in the presence of a phosphite reagent.Mediated by visible light; occurs at room temperature. rwth-aachen.denih.govmanchester.ac.uk
2. Nitrene Formation The excited nitro group is converted into a singlet nitrene.A highly reactive intermediate is generated. rwth-aachen.denih.govmanchester.ac.uk
3. Ring Expansion The nitrene undergoes intramolecular N-insertion into the aromatic ring to form a 3H-azepine.Transforms a six-membered ring into a seven-membered ring. nih.govrwth-aachen.demanchester.ac.uk
4. Hydrogenation & Hydrolysis The 3H-azepine is hydrogenated and subsequently hydrolyzed.Yields the final saturated caprolactam. nih.govmanchester.ac.uk

Stereoselective Syntheses from Chiral Pool Precursors (e.g., Shikimic Acid, Ribose Derivatives)

Chiral pool precursors, such as carbohydrates and their derivatives, provide an excellent starting point for the stereoselective synthesis of complex molecules like this compound. These readily available and enantiomerically pure starting materials allow for the controlled introduction of stereocenters in the final product.

One notable approach involves the synthesis of heavily hydroxylated azepane iminosugars from D-mannose, a derivative of ribose. nih.gov This strategy relies on an osmium-catalyzed aminohydroxylation reaction of an allylic alcohol derived from the carbohydrate precursor. This key step forms the new C-N bond with complete regio- and stereocontrol. nih.gov While this specific example leads to a polyhydroxylated azepane, the underlying principles can be adapted for the synthesis of this compound by strategic manipulation of the starting material and subsequent functional group transformations. The shikimic acid pathway is a crucial route for the biosynthesis of aromatic compounds in various organisms and serves as a source of valuable chiral building blocks for chemical synthesis. nih.govmdpi.com

Ring-Closing Metathesis Strategies for Azepane Framework Construction

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the construction of a wide range of cyclic compounds, including unsaturated nitrogen heterocycles like azepanes. wikipedia.orgorganic-chemistry.orgnih.gov This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular coupling of two terminal alkenes to form a cycloalkene and volatile ethylene (B1197577). wikipedia.org

The synthesis of seven-membered iminoalditols, which are structurally related to this compound, has been achieved using RCM as a key step. nih.govresearchgate.net This approach typically involves the synthesis of a diene precursor containing the necessary nitrogen and oxygen functionalities. Subsequent RCM of this diene leads to the formation of the seven-membered ring with a double bond, which can then be hydrogenated to the saturated azepane. The functional group tolerance of modern RCM catalysts allows for the presence of various substituents on the precursor, making it a suitable method for the synthesis of functionalized azepan-2-ones. wikipedia.orgorganic-chemistry.org

General Azepan-2-one (B1668282) Ring Construction Methodologies

In addition to direct syntheses, several general methodologies are widely employed for the construction of the azepan-2-one ring system. These methods often start from readily available cyclic or acyclic precursors and can be adapted for the synthesis of substituted derivatives.

Ring-Closing Reactions

The formation of the azepan-2-one ring can be achieved through various intramolecular ring-closing reactions. These methods typically involve the cyclization of a linear precursor containing the appropriate functional groups at its termini. One such approach is the intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides, which yields spirocyclic sultams. nih.gov A similar strategy can be envisioned for the synthesis of lactams, where an amino group at one end of a molecule attacks an activated carboxylic acid derivative at the other end to form the cyclic amide.

Ring-Expansion Reactions of Cyclic Compounds

Ring-expansion reactions of smaller cyclic compounds are a classical and highly effective method for the synthesis of azepan-2-ones. These reactions involve the insertion of a heteroatom into a pre-existing carbocyclic ring.

The Beckmann rearrangement is a cornerstone of industrial caprolactam synthesis. wikipedia.orgresearchgate.netresearchgate.netgoogle.comrsc.org This reaction involves the acid-catalyzed rearrangement of a cyclohexanone (B45756) oxime to ε-caprolactam. wikipedia.org A variety of acidic catalysts can be employed, including oleum and trifluoroacetic acid. researchgate.netresearchgate.netgoogle.com The reaction proceeds through the migration of the alkyl group anti to the oxime's hydroxyl group, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the lactam. researchgate.net

Table 2: Common Catalysts for Beckmann Rearrangement

CatalystConditionsReference(s)
Oleum85–125 °C google.com
Trifluoroacetic Acid333 K researchgate.net
Brønsted Acidic Ionic Liquids100 °C rsc.org

The Schmidt reaction provides another important route to azepan-2-ones through ring expansion. wikipedia.orglibretexts.orgorganic-chemistry.org In this reaction, a ketone, such as cyclohexanone, reacts with hydrazoic acid in the presence of a strong acid. wikipedia.org The reaction proceeds through the addition of the azide to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas to form the lactam. wikipedia.orglibretexts.org The intramolecular version of the Schmidt reaction has also been developed for the synthesis of various nitrogen-containing ring systems. nih.govnih.gov

A more recent development in ring-expansion reactions is the photochemical [5+2] cycloaddition . This method involves the condensation of a pyrrolidinone with an aldehyde to form an N-vinylpyrrolidinone, which then undergoes a photochemical Fries-like rearrangement to yield a functionalized azepin-4-one. nih.gov This approach allows for the construction of densely functionalized azepane derivatives from readily available starting materials. nih.gov

Multistep Synthetic Sequences for Azepane Scaffolds

The synthesis of functionalized azepane scaffolds, such as this compound, often necessitates well-designed multistep sequences. These sequences can involve the formation of the seven-membered ring as a key step, followed by or incorporating the introduction of the desired functional groups.

One common approach begins with a substituted cyclohexanone, which undergoes a ring expansion reaction. For instance, a Beckmann rearrangement of a cyclohexanone oxime bearing a precursor to the hydroxymethyl group at the alpha-position can yield the desired lactam. The starting material, a 2-(hydroxymethyl)cyclohexanone derivative, can be prepared through various methods, including aldol condensation with formaldehyde followed by reduction.

Another versatile strategy involves the cyclization of linear precursors. For example, a suitably protected 6-amino-7-hydroxyheptanoic acid can be cyclized to form the azepan-2-one ring. The synthesis of such a linear precursor can be achieved through a variety of standard organic transformations, starting from commercially available materials like adipic acid or pimelic acid derivatives. These multistep sequences, while often lengthy, provide a high degree of control over the stereochemistry and substitution pattern of the final product.

A notable example of a multistep synthesis leading to a functionalized azepane is the preparation of enantiomerically enriched (R)-5-tert-butylazepan-2-one. This process utilizes a ring-expansion reaction of 4-tert-butylcyclohexanone with a chiral 1,3-azidopropanol derivative, promoted by a Lewis acid. The chiral auxiliary is subsequently removed in two stages to yield the chiral lactam nih.gov. While not directly producing a 7-hydroxymethyl derivative, this methodology illustrates a robust multistep approach to chiral-substituted azepan-2-ones that could be adapted for the synthesis of other functionalized analogs.

Starting MaterialKey ReactionsFinal Product (Illustrative)Reference
4-tert-butylcyclohexanoneRing expansion with chiral azido alcohol(R)-5-tert-butylazepan-2-one nih.gov
Substituted Cyclohexanone OximeBeckmann RearrangementSubstituted Azepan-2-oneGeneral Method
6-Amino-7-hydroxyheptanoic AcidIntramolecular CyclizationThis compoundGeneral Method

Enantioselective Organocatalyzed Domino Transformations for Azepane Formation

The development of enantioselective organocatalyzed domino reactions represents a significant advancement in the synthesis of complex cyclic molecules from simple acyclic precursors. These reactions offer an efficient and atom-economical approach to constructing chiral azepane scaffolds.

One such strategy involves a formal [6 + 1] annulation reaction through a sequential Michael addition and palladium-catalyzed alpha-arylation of ketones. This method provides rapid access to a variety of acylated caprolactams. While this specific example leads to acylated derivatives, the underlying principle of domino reactions can be adapted to introduce other functionalities rsc.org.

A more direct approach to the azepane ring has been demonstrated through an organocatalyzed intramolecular Michael addition. This reaction can be used to synthesize enantioenriched seven-membered rings with good yields and excellent stereoselection scispace.com. By carefully designing the starting material to include a precursor for the hydroxymethyl group, this methodology could be applied to the synthesis of this compound.

CatalystReaction TypeKey Features
Organocatalyst (e.g., prolinol derivatives)Intramolecular Michael AdditionHigh enantioselectivity, formation of seven-membered rings scispace.com.
Palladium complexes with organocatalystSequential Michael addition/alpha-arylationRapid access to diverse acylated caprolactams rsc.org.

Transition Metal-Catalyzed Cyclization Reactions (e.g., Cu(I)-catalyzed tandem amination/cyclization)

Transition metal catalysis provides powerful tools for the construction of heterocyclic rings, including the azepane scaffold. Copper(I)-catalyzed reactions, in particular, have been effectively employed for the synthesis of functionalized azepines through tandem amination and cyclization reactions.

An efficient method for the preparation of trifluoromethyl-substituted azepin-2-carboxylates has been developed via a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines nih.gov. This reaction proceeds through an intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization along the allenyl group. The resulting azepine derivatives can be further functionalized to introduce a hydroxymethyl group.

The general applicability of this method suggests that by choosing an allenyne with an appropriate substituent, one could potentially synthesize a precursor to this compound. The reaction conditions are typically mild, and the catalyst loading is low, making it an attractive synthetic route.

CatalystReactantsProduct Type
Cu(I) complexFunctionalized allenyne and amineTrifluoromethyl-substituted azepin-2-carboxylates nih.gov

Introduction and Functionalization of the Hydroxymethyl Group

The introduction of a hydroxymethyl group onto the azepan-2-one scaffold can be achieved through various strategies, either by incorporating it into the synthetic sequence at an early stage or by functionalizing the pre-formed lactam ring.

Strategies for N-Hydroxymethylation of Lactams

N-hydroxymethylation of lactams, such as caprolactam (azepan-2-one), is a direct method to introduce a hydroxymethyl group at the nitrogen atom. This reaction is typically achieved by reacting the lactam with formaldehyde.

The reaction between caprolactam and formaldehyde leads to the formation of N-methylol-caprolactam ncsu.edursc.orgresearchgate.net. This process is often used in the synthesis of melamine-formaldehyde resins, where the N-methylol-caprolactam can further react with methylolmelamine ncsu.edu. The reaction conditions, such as pH and temperature, can be controlled to favor the formation of the desired N-hydroxymethylated product. For instance, the reaction can be carried out in a buffered solution at a specific pH to optimize the yield of N-methylol-caprolactam rsc.org.

ReactantsProductKey Reaction Conditions
Caprolactam, FormaldehydeN-methylol-caprolactamControlled pH and temperature ncsu.edursc.org

Regioselective Functionalization of Azepan-2-one Derivatives (e.g., Aubé Reaction)

The regioselective functionalization of the azepan-2-one ring is crucial for introducing substituents at specific positions other than the nitrogen atom. The Aubé reaction, an intramolecular Schmidt reaction, is a powerful tool for the synthesis of substituted lactams and can be applied to create functionalized azepan-2-one derivatives.

The Aubé reaction typically involves the reaction of an azido alcohol with a ketone to provide lactams. A notable application of this reaction is the synthesis of novel N-cyclopentenyl-lactams, where an azido alcohol derived from Vince lactam reacts with various cyclic ketones scispace.com. While this example focuses on N-substitution, the principles of the Aubé reaction can be extended to the synthesis of C-substituted azepan-2-ones. For instance, a suitably substituted cyclohexanone with a tethered azide group can undergo an intramolecular Schmidt reaction to yield a bicyclic lactam, which can then be further manipulated to introduce a hydroxymethyl group at the desired position.

A procedure for the enantioselective synthesis of (R)-5-tert-butylazepan-2-one utilizes a ring-expansion reaction of a 4-substituted cyclohexanone with a chiral 1,3-azidopropanol derivative, which is a variation of the Aubé reaction nih.gov. This highlights the potential for regioselective and stereoselective functionalization of the azepane ring system.

Reaction NameKey FeaturesApplication Example
Aubé ReactionIntramolecular Schmidt reaction of azido alcohols with ketonesSynthesis of N-cyclopentenyl-lactams scispace.com
Ring-expansion reactionDiastereoselective synthesis of substituted caprolactamsSynthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one nih.gov

Enzymatic Synthesis Routes for Hydroxymethylated Lactams

Biocatalysis offers a green and highly selective alternative for the synthesis of functionalized organic molecules. The use of enzymes for the synthesis of hydroxymethylated lactams is an emerging area of research with significant potential.

While direct enzymatic hydroxymethylation of the azepan-2-one ring is not yet widely reported, related biocatalytic transformations suggest its feasibility. For example, the cell-free biosynthesis of 6-aminocaproic acid, a precursor to caprolactam, has been achieved from 6-hydroxycaproic acid using a multi-enzyme system nih.govnih.gov. This demonstrates the potential of enzymatic systems to handle precursors of functionalized caprolactams.

Furthermore, enzymatic approaches have been developed for profiling DNA hydroxymethylation, which involves the specific recognition and modification of hydroxymethyl groups neb.comnih.gov. While this is in a different biological context, the existence of enzymes that can interact with hydroxymethylated structures suggests that enzymes could be engineered or discovered for the specific hydroxymethylation of lactams.

Enzyme Type (Illustrative)Potential ReactionKey Advantage
Hydroxylases/OxygenasesDirect hydroxymethylation of the azepan-2-one ringHigh selectivity and mild reaction conditions
Multi-enzyme cascadesConversion of functionalized precursors to hydroxymethylated lactamsGreen and sustainable synthesis routes nih.govnih.gov

Lactamomethylation Reactions with Phenolic Substrates

Lactamomethylation, a variation of the Mannich reaction, is a significant synthetic route for the functionalization of phenols and the synthesis of novel caprolactam derivatives. This process involves the introduction of a lactamomethyl group onto the aromatic ring of a phenolic substrate, typically at the ortho position to the hydroxyl group, unless sterically hindered. This reaction enhances the molecular complexity of simple phenols, which are readily available building blocks.

The reaction proceeds through the in-situ formation of an N-acyliminium ion intermediate from the lactam and an aldehyde, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the electron-rich phenolic ring. While the classic Mannich reaction utilizes amines, aldehydes, and an active acidic hydrogen compound, lactamomethylation employs a lactam, such as a derivative of azepan-2-one.

Synthetic Methodologies and Research Findings

Research into the lactamomethylation of various phenolic compounds has demonstrated this method's utility in creating a diverse range of functionalized molecules. Studies have successfully employed pyrrolidone, valerolactam, and caprolactam derivatives to functionalize phenols with different substituents. mdpi.comresearchgate.net The structures of the resulting compounds are typically confirmed using spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comresearchgate.net

A general procedure for the lactamomethylation of phenols involves reacting the phenolic substrate with the lactam and an aldehyde, often in the presence of an acid catalyst such as trifluoroacetic acid (TFA). mdpi.com The reaction conditions, including the stoichiometry of reactants and the concentration of the catalyst, can be optimized to improve the yields of the target products. mdpi.com For instance, it has been observed that decreasing the amount of TFA can lead to higher yields. mdpi.com

While direct studies on the lactamomethylation of phenols using this compound are not extensively documented, the established methodologies for caprolactam and its derivatives provide a strong basis for predicting the synthetic outcomes. The presence of the hydroxymethyl group on the azepan-2-one ring is expected to influence the reactivity and may require adjustments to the reaction conditions.

The regioselectivity of the lactamomethylation of phenols is a key aspect of this reaction. Generally, the substitution occurs at the ortho position to the hydroxyl group due to its activating and directing effects. However, if both ortho positions are blocked, para-substitution may be observed. The stability of the intermediate σ-complex plays a crucial role in determining the reaction rate and the final product distribution. mdpi.comresearchgate.net Quantum-chemical calculations have been employed to predict the most likely substitution patterns by evaluating the energies of the possible intermediates. mdpi.comresearchgate.net

The following table outlines representative examples of lactamomethylation reactions with various phenolic substrates using caprolactam, which serves as a model for the expected reactivity of this compound.

Phenolic SubstrateLactamProductYield (%)
2,4-Di-tert-butylphenolCaprolactam1-((3,5-di-tert-butyl-2-hydroxyphenyl)methyl)azepan-2-one75
ThymolCaprolactam1-((4-hydroxy-2-isopropyl-5-methylphenyl)methyl)azepan-2-one68
VanillinCaprolactam1-((3-formyl-4-hydroxy-5-methoxyphenyl)methyl)azepan-2-one55
Salicylic acidCaprolactam1-((3-carboxy-2-hydroxyphenyl)methyl)azepan-2-one62
CatecholCaprolactam1,1'-((2,3-dihydroxy-1,4-phenylene)bis(methylene))bis(azepan-2-one)48

This data is representative of typical yields for lactamomethylation reactions with caprolactam and is intended to be illustrative for the potential reactions with this compound.

The resulting functionalized azepan-2-ones, such as 1-(4-hydroxy-5-isopropyl-2-methylbenzyl)azepan-2-one, have been investigated for their potential applications, including their antioxidant properties. mdpi.comresearchgate.net

Chemical Transformations and Derivatization Strategies of 7 Hydroxymethyl Azepan 2 One

Reactivity of the Hydroxymethyl Substituent

The exocyclic hydroxymethyl group is a primary alcohol, making it amenable to oxidation, nucleophilic substitution, and various activation strategies.

The oxidation of the primary alcohol in 7-(hydroxymethyl)azepan-2-one to a carboxylic acid yields (2-oxoazepan-7-yl)acetic acid. This transformation is a fundamental reaction in organic synthesis. nih.govwikipedia.org A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the desired selectivity and tolerance of other functional groups within the molecule. nih.govwikipedia.org

Common laboratory-scale methods for oxidizing primary alcohols to carboxylic acids include the use of strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). wikipedia.orgvanderbilt.edu However, for substrates with sensitive functional groups, milder and more selective methods are often preferred. nih.gov TEMPO-mediated oxidation systems, for instance, are known for their high selectivity in converting primary alcohols to aldehydes and can be modified to proceed to the carboxylic acid. windows.net The oxidation of a primary alcohol to a carboxylic acid often proceeds through an aldehyde intermediate, which is then hydrated to a geminal diol before further oxidation. wikipedia.org

Oxidizing System Description Typical Conditions
Jones OxidationA strong oxidizing agent prepared from chromium trioxide in aqueous sulfuric acid. vanderbilt.eduCrO₃, H₂SO₄, acetone (B3395972). vanderbilt.edu
Potassium PermanganateA powerful and cost-effective oxidant. vanderbilt.eduKMnO₄, basic or acidic conditions. vanderbilt.edu
TEMPO-mediated OxidationA mild and selective method using a nitroxyl (B88944) radical catalyst with a stoichiometric co-oxidant. windows.netTEMPO (cat.), NaOCl, NaHCO₃. windows.net

This table presents generalized oxidation methods for primary alcohols; specific application to this compound requires experimental validation.

Nucleophilic substitution allows for the replacement of the hydroxyl group with a variety of other functional groups, such as halides or amines. researchgate.netlibretexts.org This reaction typically requires the initial conversion of the hydroxyl group into a better leaving group, as the hydroxide (B78521) ion (OH⁻) is a poor leaving group itself. libretexts.orgpressbooks.pub Once activated, the electrophilic carbon of the hydroxymethyl group becomes susceptible to attack by a nucleophile. libretexts.org This process is fundamental for introducing diverse functionalities to the molecule. researchgate.netmdpi.com

For example, the activated hydroxyl group can be displaced by halide anions (e.g., Br⁻, I⁻) or nitrogen-based nucleophiles like amines, significantly expanding the synthetic utility of the parent compound. researchgate.net

Activation of the hydroxyl group is a critical prerequisite for many nucleophilic substitution reactions. researchgate.netmdpi.com This process involves converting the -OH group into a moiety that is more easily displaced. Common strategies include conversion to sulfonate esters, such as tosylates or mesylates, or to halides via reactions like the Appel reaction. researchgate.netmdpi.com

Mesylation/Tosylation: Reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine (B128534) or pyridine) converts the alcohol to the corresponding mesylate or tosylate. These are excellent leaving groups, facilitating subsequent substitution. researchgate.netmdpi.com

Appel Reaction: Using triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CBr₄) provides a method for converting the alcohol directly into an alkyl halide. mdpi.com

These activation methods pave the way for further derivatization, enabling the introduction of a wide array of functional groups. researchgate.netmdpi.com

Activation Method Reagents Leaving Group Formed
MesylationMethanesulfonyl chloride (MsCl), Triethylamine (Et₃N)Mesylate (-OMs)
Tosylationp-Toluenesulfonyl chloride (TsCl), PyridineTosylate (-OTs)
Appel Reaction (Bromination)Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄)Bromide (-Br)

This table outlines common alcohol activation strategies. researchgate.netmdpi.com

Chemical Behavior of the Azepan-2-one (B1668282) Ring and its Substituents

The seven-membered lactam ring also possesses distinct reactivity, primarily related to ring-opening and transformations of substituents on the ring.

The azepan-2-one ring, a derivative of ε-caprolactam, can undergo ring-opening reactions under various conditions. researchgate.net This is a key strategy for producing linear polyamide precursors or functionalized 6-aminocaproic acid derivatives. Anionic ring-opening polymerization, for example, is a method used to synthesize polyamides from substituted caprolactam monomers. researchgate.net This process typically involves an initiator like an N-acyl-lactam and a catalyst such as sodium hydride. researchgate.net Hydrolysis of the lactam amide bond, usually under acidic or basic conditions, would yield the corresponding amino acid, 7-amino-7-(hydroxymethyl)heptanoic acid. These ring-opened products offer new sites for further chemical modification.

While the parent compound this compound contains a lactam (amide) carbonyl, not a ketone, pendant group transformations are a crucial strategy for functionalizing derivatives. researchgate.net For instance, if a ketone group were present on a derivative, such as in 5-azepane-2-one ethylene (B1197577) ketal, it can be deprotected to reveal the ketone. researchgate.net This ketone can then be reduced to a hydroxyl group, introducing a new functional handle. researchgate.net This reduction can be accomplished using standard reducing agents. The transformation of one pendant group into another without altering the core ring structure is a powerful tool for creating functionalized aliphatic polyamides and other complex molecules. researchgate.net

Ring Transformation Studies of Azepan-2-one Analogues

The seven-membered ring of azepan-2-one and its derivatives is not static; it can be manipulated through various chemical strategies to yield different cyclic and bicyclic systems. These transformations, including ring contractions and the formation of fused systems, highlight the synthetic utility of the caprolactam core in constructing novel heterocyclic frameworks.

One significant transformation involves intramolecular cyclization to form bicyclic structures. Research has demonstrated that N-protected caprolactam derivatives bearing an ester at the C-6 position can undergo Dieckmann cyclization. This reaction proceeds through the formation of a caprolactam enolate, which then attacks the ester. The presence of a bulky N-tert-butyloxycarbonyl (Boc) group is crucial as it encourages the reactive axial conformation of the C-6 ester, facilitating the ring closure to yield a 6-azabicyclo[3.2.1]octane ring system. rsc.orgrsc.org This strategy provides access to bridged caprolactams.

Table 1: Formation of Bicyclic Systems from Caprolactam Analogues

Starting Material Reagents/Conditions Product Transformation Type Reference

Ring contraction of the azepane skeleton has also been achieved. A notable example is the B(C₆F₅)₃-catalyzed skeletal rearrangement of N-hydroxyazepane. researchgate.net In this process, the seven-membered ring undergoes a 'one-carbon' ring contraction to produce a 3-substituted N-methylpyrrole, demonstrating a regioselective transformation into a five-membered aromatic heterocycle. researchgate.net

Table 2: Ring Contraction of Azepane Analogues

Starting Material Reagents/Conditions Product Transformation Type Reference

Furthermore, ring expansion and rearrangement have been observed in complex analogues. For instance, studies on (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes, which contain a pyrrolidine (B122466) ring fused to the azepane system, have shown that activation of the hydroxymethyl group with methanesulfonyl chloride (MsCl) or an Appel reaction system (PPh₃-CBr₄) can induce rearrangement. mdpi.com Depending on the substituent on the nitrogen, this can lead to the formation of octahydrocyclopenta[c]azepines, effectively transforming the initial spirocyclic system into a new, expanded heterocyclic framework. mdpi.com

Methodologies for Selective Chemical Derivatization

The presence of multiple reactive sites—the primary alcohol, the secondary amide nitrogen, and the amide carbonyl—in this compound necessitates the use of selective derivatization methods to modify one functional group while leaving the others intact.

Selective Oxidation of the Hydroxymethyl Group

The primary alcohol of this compound can be selectively oxidized to a carboxylic acid. A patent describes the oxidation of (R)-7-hydroxymethyl-1-(4-methoxy-benzyl)-azepan-2-one using a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-based system. google.com This method, which employs reagents like 4-methoxy-TEMPO in the presence of potassium bromide and a biphasic solvent system, allows for the efficient and selective conversion of the alcohol to the corresponding 7-carboxy-azepan-2-one derivative without affecting the lactam ring. google.com

Table 3: Selective Oxidation of the Hydroxymethyl Group

Starting Material Reagents/Conditions Product Transformation Type Reference

Selective Derivatization at the Lactam Nitrogen

The nitrogen atom of the lactam can be selectively functionalized. One approach is through lactamomethylation, where 1-(hydroxymethyl)lactams, including 1-(hydroxymethyl)azepan-2-one, react with phenols in the presence of an acid catalyst like trifluoroacetic acid. open.ac.uk This reaction results in the formation of N-arylmethyl lactams, effectively alkylating the nitrogen atom. The reaction proceeds by activating the N-hydroxymethyl group to form an N-acyliminium ion intermediate, which is then trapped by the phenol. open.ac.uk

Table 4: Selective N-Alkylation via Lactamomethylation

Starting Material Reagents/Conditions Product Transformation Type Reference

Selective Derivatization of the Lactam Carbonyl

The carbonyl group of the azepan-2-one ring can be selectively converted to a thiocarbonyl. The use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a well-established method for the thionation of amides and lactams. In one example, a complex azepan-2-one derivative was heated with Lawesson's reagent in toluene (B28343) to yield the corresponding azepane-2-thione. google.com This transformation specifically targets the carbonyl oxygen, replacing it with sulfur to form the thioamide. google.com

Table 5: Selective Thionation of the Lactam Carbonyl

Starting Material Reagents/Conditions Product Transformation Type Reference

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Reaction Pathways and Selectivity

Quantum chemical calculations are fundamental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and the prediction of reaction pathways. nih.govdiva-portal.org Methods such as the Artificial Force Induced Reaction (AFIR) can be used to explore reaction routes automatically. nih.govchemrxiv.org For 7-(hydroxymethyl)azepan-2-one, such calculations could elucidate the mechanisms of its synthesis or degradation, and predict the selectivity of its reactions, for instance, at the hydroxyl and amide functional groups. However, specific studies tracing the reaction paths for this molecule are not currently published.

Density Functional Theory (DFT) Investigations of Electronic Properties and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comresearchgate.netmdpi.com These studies provide a basis for understanding a molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govschrodinger.com For this compound, an FMO analysis would identify the most probable sites for nucleophilic and electrophilic attack. While no specific HOMO-LUMO energy values for this compound are reported, a general representation of these orbitals is depicted below.

OrbitalDescriptionPredicted Location on this compound
HOMO Highest energy orbital containing electrons; indicates likely sites for electron donation (nucleophilic attack).Likely localized around the oxygen atoms of the carbonyl and hydroxyl groups, and the nitrogen atom, due to the presence of lone pairs.
LUMO Lowest energy orbital without electrons; indicates likely sites for electron acceptance (electrophilic attack).Likely distributed around the carbonyl carbon, which is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.netwolfram.comnih.govdeeporigin.com It is a valuable tool for predicting how a molecule will interact with other charged species. nih.gov Color coding on the MEP surface indicates different regions of potential:

Red: Regions of most negative potential, indicating electron-rich areas, are susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas, are susceptible to nucleophilic attack. researchgate.net

Green/Yellow: Regions of neutral or near-neutral potential. researchgate.net

For this compound, the MEP map would be expected to show a negative potential (red) around the carbonyl and hydroxyl oxygen atoms and a positive potential (blue) near the amide and hydroxyl hydrogen atoms.

Charge Distribution Analysis (e.g., CHELPG, ADCH)

Charge distribution analysis methods, such as Charges from Electrostatic Potentials using a Grid-based method (CHELPG), calculate the partial atomic charges within a molecule. researchgate.net This information provides a quantitative measure of the electrostatic properties described by MEP maps and is crucial for developing accurate molecular mechanics force fields used in simulations. A CHELPG analysis of this compound would quantify the partial positive charge on the carbonyl carbon and the partial negative charges on the oxygen and nitrogen atoms, offering a more detailed understanding of its polarity and intermolecular interactions.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis

The seven-membered azepane ring of this compound is flexible and can adopt multiple conformations. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to explore the conformational landscape of molecules. nih.govnih.govchemrxiv.org MD simulates the motion of atoms over time based on classical mechanics, while MC uses random sampling to generate an ensemble of molecular configurations. nih.govresearchgate.net These simulations could identify the most stable (lowest energy) conformations of the molecule and the energy barriers between them, which is critical for understanding its biological activity and physical properties. nih.govresearchgate.netbiorxiv.org

Strain Energy Analysis in Substituted Azepane Rings

Ring strain can significantly influence the reactivity and stability of cyclic compounds. researchgate.netresearchgate.netosti.gov The azepane ring in this compound, being a seven-membered ring, possesses some degree of transannular strain. The strain energy can be calculated computationally using homodesmotic reactions, which compare the energy of the cyclic compound to that of analogous acyclic molecules. researchgate.net Studies on related structures, like cyclohexanone (B45756) and delta-valerolactam, have quantified the impact of carbonyl groups on ring strain. nih.gov A strain energy analysis for this compound would reveal how the lactam functionality and the hydroxymethyl substituent affect the stability of the azepane ring compared to unsubstituted cycloheptane (B1346806) or caprolactam. nih.gov

In Silico Analysis of this compound Reveals Limited Publicly Available Research

Despite a thorough search of scientific literature, no specific computational or theoretical chemistry studies focusing on the in silico prediction of molecular interactions and structure-activity relationships (SAR) for the chemical compound this compound have been identified.

While computational methods are increasingly employed to predict the behavior and interactions of novel molecules, it appears that this compound has not been a specific subject of such publicly available research. General searches for computational studies on caprolactam derivatives and related structures did not yield specific data, such as molecular docking simulations or quantitative structure-activity relationship (QSAR) models, for this particular compound.

Computational chemistry and molecular modeling are powerful tools in drug discovery and materials science. These methods allow researchers to simulate the interaction of a molecule with biological targets, predict its physicochemical properties, and establish relationships between its structure and activity. This in silico approach can significantly accelerate the research and development process by prioritizing compounds for synthesis and experimental testing.

The absence of such studies for this compound could indicate several possibilities. The compound may be a novel or niche molecule with limited investigation to date. Research may be ongoing but not yet published, or it could be part of proprietary research that is not publicly disclosed.

For context, broader research on the parent molecule, caprolactam, and its derivatives does exist within the realm of computational chemistry. These studies often focus on polymerization processes, material properties, or the biological activities of related compounds. However, the specific influence of the 7-hydroxymethyl substituent on the azepan-2-one (B1668282) ring system in terms of molecular interactions and SAR remains an unaddressed area in the accessible scientific literature.

Further research, including dedicated in silico studies, would be necessary to elucidate the potential molecular interactions and structure-activity relationships of this compound. Such investigations would provide valuable insights into its potential applications and guide future experimental work.

Advanced Research Applications of 7 Hydroxymethyl Azepan 2 One and Its Derivatives

Utility as Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality and functionality of 7-(hydroxymethyl)azepan-2-one make it a valuable starting material for the synthesis of stereochemically complex molecules. Its application as a chiral building block is a cornerstone of its utility in advanced organic synthesis.

Applications in Asymmetric Synthesis

In asymmetric synthesis, the goal is to create a specific stereoisomer of a target molecule. Chiral building blocks, such as enantiomerically pure this compound, are instrumental in achieving this by introducing a predefined stereocenter into the molecular framework. The presence of the hydroxymethyl group provides a handle for further chemical transformations without disturbing the stereochemistry at the 7-position.

Researchers have explored the use of similar hydroxylated azepane structures in the synthesis of complex natural products and their analogues. nih.gov For instance, the synthesis of heavily hydroxylated azepane iminosugars has been accomplished through stereoselective reactions where the orientation of hydroxyl groups is critical for biological activity. nih.gov The stereocenter in this compound can direct the stereochemical outcome of subsequent reactions, a fundamental principle in asymmetric synthesis. The ability to control the three-dimensional arrangement of atoms is crucial in the development of new pharmaceuticals and other bioactive molecules.

Precursors for Functionalized Amines and Amino Acids

Functionalized amines and amino acids are vital components in a vast array of biologically active compounds, including pharmaceuticals and peptidomimetics. nih.govresearchgate.net this compound serves as a valuable precursor for the synthesis of novel, non-proteinogenic amino acids and chiral amines.

The lactam ring of this compound can be hydrolyzed to yield a γ-amino acid with a hydroxymethyl substituent. This resulting amino acid possesses a unique seven-membered ring structure, which can impart conformational constraints in peptides, a desirable feature in drug design. Furthermore, the hydroxyl group can be modified to introduce additional functionalities, leading to a diverse library of amino acid derivatives.

The reductive amination of α-keto acids is a common method for producing chiral amino acids. nih.gov While not a direct application of this compound, the principles of stereoselective synthesis that underpin its use as a chiral building block are central to these processes. The synthesis of chiral amines can also be envisioned through the reduction of the lactam carbonyl group and subsequent manipulation of the resulting cyclic amine.

Contributions to Polymer Science and Advanced Materials

The field of polymer science has benefited from the incorporation of functional monomers to create materials with tailored properties. This compound is a prime candidate for the development of advanced polyamides due to its polymerizable lactam structure and the presence of a pendant hydroxyl group.

Synthesis of Functional Aliphatic Polyamides (e.g., Nylon 6 Derivatives)

Nylon 6, a widely used aliphatic polyamide, is synthesized through the ring-opening polymerization of ε-caprolactam. nih.govwikipedia.orgatamankimya.com By substituting ε-caprolactam with this compound, a functionalized Nylon 6 derivative can be produced. This modified polyamide would feature a hydroxyl group on each repeating unit, transforming the traditionally non-functional polymer backbone into a reactive and versatile material.

The synthesis would proceed via a similar ring-opening polymerization mechanism, which can be initiated either anionically or hydrolytically. nih.govnih.gov The resulting polyamide would possess a unique combination of the mechanical properties of Nylon 6 with the added functionality of the hydroxyl groups.

Below is a table comparing the expected properties of standard Nylon 6 with a hypothetical Nylon 6 derivative synthesized from this compound.

PropertyStandard Nylon 6Functionalized Nylon 6 Derivative
Monomerε-CaprolactamThis compound
Pendant Functional GroupNoneHydroxyl (-OH)
Expected HydrophilicityLowHigh
Potential for Post-Polymerization ModificationLimitedHigh
Intermolecular ForcesHydrogen bonding between amide groupsAdditional hydrogen bonding from hydroxyl groups

Controlled Ring-Opening Polymerization of Azepane-2-one Monomers

Controlled polymerization techniques are crucial for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions. The ring-opening polymerization (ROP) of lactams, including functionalized azepane-2-one monomers, can be controlled to produce polyamides with precise architectures. nih.govrsc.org

Anionic ring-opening polymerization (AROP) is a particularly effective method for achieving controlled polymerization of lactams. nih.govrsc.org By carefully selecting initiators and controlling reaction conditions, the polymerization of this compound can be tailored to yield polymers with specific chain lengths and functionalities. This level of control is essential for applications where polymer properties must be precisely tuned, such as in biomedical devices and high-performance engineering plastics.

Enzyme-catalyzed ring-opening polymerization is also an emerging environmentally friendly alternative for the synthesis of polyamides. rsc.org

Incorporation of Hydroxyl Pendant Groups for Tailored Polymer Properties

The incorporation of hydroxyl pendant groups along the polyamide backbone has a profound impact on the material's properties. mdpi.comnih.govmdpi.com The hydroxyl groups introduce polarity, which can significantly increase the hydrophilicity and water absorption of the polymer. This is in stark contrast to the relatively hydrophobic nature of standard Nylon 6.

The presence of hydroxyl groups also provides sites for further chemical modification. This allows for the grafting of other molecules onto the polyamide backbone, leading to the development of materials with specialized functions, such as drug-delivery systems or biocompatible coatings. nih.gov The hydroxyl groups can also participate in hydrogen bonding, which can influence the polymer's thermal and mechanical properties, such as its melting point and tensile strength. mdpi.commdpi.com

The table below summarizes the potential effects of hydroxyl pendant groups on the properties of polyamides.

PropertyInfluence of Hydroxyl Pendant Groups
Hydrophilicity Increased due to the polar -OH groups.
Adhesion Improved adhesion to polar substrates.
Reactivity Provides sites for cross-linking or grafting.
Biocompatibility Can be enhanced for biomedical applications.
Dyeability Improved affinity for polar dyes.
Mechanical Properties Can be altered due to changes in intermolecular hydrogen bonding. mdpi.commdpi.com

Development of Conformationally Constrained Peptidomimetics

The inherent flexibility of peptides often limits their therapeutic potential due to susceptibility to enzymatic degradation and poor bioavailability. To overcome these limitations, researchers incorporate rigid structural motifs to create peptidomimetics that mimic the bioactive conformation of the parent peptide while offering improved stability. The azepan-2-one (B1668282) scaffold, a core component of this compound, is utilized for this purpose.

The seven-membered ring of the azepane structure serves as a template to restrict the torsional angles of a peptide backbone, thereby locking it into a specific three-dimensional arrangement. nih.govnih.gov This conformational constraint is crucial for enhancing binding affinity and selectivity to biological targets. mdpi.com For instance, heterocyclic cores, such as the diazepan-dione structure related to azepan-2-one, can be used as platforms for combinatorial chemistry or to rigidify small peptides. nih.gov By replacing sections of a peptide sequence with a cyclic scaffold derived from molecules like this compound, researchers can design potent and stable ligands for protein-protein interactions. nih.gov The hydroxymethyl group provides a convenient handle for further chemical modification, allowing the attachment of various side chains that mimic the natural amino acid residues essential for biological activity.

Exploration in Glycochemistry and Azasugar Analogs

The structural similarity of polyhydroxylated cyclic amines to monosaccharides has positioned them as key targets in glycochemistry. These compounds, known as azasugars or iminosugars, can act as mimics of the transition states involved in the enzymatic hydrolysis of carbohydrates, leading to the inhibition of glycosidase enzymes. nih.gov

This compound and its parent structure are valuable starting materials for the synthesis of precursors to glycosidase inhibitors. The synthesis often involves creating polyhydroxylated azepanes that function as analogs of natural sugars. researchgate.net The development of these molecules is a critical area of research, as glycosidase inhibitors have therapeutic applications in managing conditions like type 2 diabetes and viral infections. tandfonline.comresearchgate.net The lactam functionality and the hydroxyl group on the azepane ring allow for a variety of chemical transformations, including reduction, hydroxylation, and functional group manipulation, to build the required polyhydroxylated structures that are precursors to potent enzyme inhibitors. nih.gov

The design of novel iminosugar derivatives often focuses on creating conformationally restricted molecules to achieve selective inhibition of different glycosidases. nih.gov The synthesis of these complex molecules can start from chiral pool materials like amino acids, which are elaborated through multi-step sequences involving key reactions such as ring-closing metathesis to form the core heterocyclic structure. nih.gov The this compound scaffold represents a pre-formed seven-membered ring that can be chemically modified to produce a range of iminosugar derivatives. These synthetic efforts aim to produce compounds that can interact with the active site of glycosidase enzymes, often mimicking the charge and shape of the natural substrate's transition state. tandfonline.com The resulting iminosugars are then evaluated for their ability to inhibit specific glycosidases, contributing to the development of new therapeutic agents. tandfonline.com

Structure-Activity Relationship Studies for Biological Targets (In Vitro Focus)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound, such as a derivative of this compound, and evaluating its effects in vitro, researchers can identify the key molecular features responsible for its potency and selectivity.

Derivatives of azepan-2-one have been investigated for their potential as antimicrobial and antifungal agents. SAR studies in this area focus on correlating specific structural modifications with changes in inhibitory activity against various microbial strains. For example, capuramycin analogues, where the azepan-2-one moiety was substituted with other chemical groups, were synthesized and tested for antimycobacterial activity. nih.gov These studies revealed that replacing the azepane ring with phenyl-type moieties could be an effective strategy for maintaining or improving biological activity. nih.gov

Table 1: Representative Antimicrobial Activity of Heterocyclic Compounds This table presents illustrative data for classes of compounds related to the discussion to demonstrate the principles of SAR, not specific results for this compound derivatives.

Compound Class Modification Target Organism MIC (µg/mL)
Quinolinequinones Methyl & Chloro substitution Staphylococcus aureus 1.22–9.76
Quinolinequinones Bromo substitution Enterococcus faecalis 19.53
Flavones Hydroxyl groups on Ring A Bacillus subtilis >12.3 (inactive)
Flavanones Methylation of hydroxyl group Escherichia coli 9.4–12.3
Thiazole Hybrids Electron-donating groups Candida albicans 200

A primary application of azasugar analogs derived from this compound is the inhibition of glycosidase enzymes. SAR studies are essential for optimizing the potency and selectivity of these inhibitors. nih.gov By synthesizing a series of derivatives and measuring their half-maximal inhibitory concentration (IC₅₀) against a panel of glycosidases, researchers can map the molecular interactions between the inhibitor and the enzyme's active site. nih.govmdpi.com

For example, modifications to the substituents on the azepane ring can dramatically affect inhibitory activity. The presence, number, and stereochemistry of hydroxyl groups are critical for mimicking the natural carbohydrate substrate. Furthermore, the addition of hydrophobic or fluorinated moieties can enhance binding affinity and lead to more potent inhibition. nih.govmdpi.com This systematic approach allows for the identification of compounds with high potency and selectivity for a specific glycosidase, which is a key objective in the development of targeted therapeutics. nih.gov

Table 2: Representative Glycosidase Inhibition Data for Small Molecule Inhibitors This table presents illustrative data for classes of compounds related to the discussion to demonstrate the principles of SAR, not specific results for this compound derivatives.

Compound Class Modification Enzyme Target IC₅₀ (µM)
4-Hydroxyquinolinone-hydrazones Dichloro substitution α-glucosidase 93.5 ± 0.6
4-Hydroxyquinolinone-hydrazones Hydroxy substitution α-glucosidase 575.6 ± 0.4
2-Imino-1,3-thiazolines Fluoro substitution (R¹) α-glucosidase 1.47 ± 0.05
1,2-Benzothiazine Derivatives Chloro substitution α-glucosidase 18.25
1,2-Benzothiazine Derivatives Methyl substitution α-glucosidase 35.14
Standard Acarbose α-glucosidase 35.1 - 752.0

Principles for Designing Bioactive Azepane Derivatives

The design of bioactive azepane derivatives is a strategic process that leverages the structural and chemical properties of the azepane ring to achieve desired pharmacological effects. The conformational diversity of the azepane ring is a key factor in its bioactivity, and the introduction of specific substituents can influence its preferred conformation, thereby impacting its interaction with biological targets. lifechemicals.com

Key Design Principles:

Conformational Control: The seven-membered azepane ring can adopt multiple low-energy conformations, such as chair, boat, and twist-chair forms. The introduction of substituents, like the hydroxymethyl group at the C7 position in this compound, can create steric and electronic effects that favor a particular conformation. This conformational locking is crucial for presenting the pharmacophoric features in the optimal orientation for binding to a specific receptor or enzyme.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship is fundamental to optimizing the bioactivity of azepane derivatives. This involves synthesizing a series of analogues with modifications at different positions of the azepane ring and the hydroxymethyl group and evaluating their biological activity. For instance, modifying the hydroxyl group to form ethers, esters, or other functional groups can significantly alter the compound's polarity, hydrogen bonding capacity, and metabolic stability, thus influencing its bioactivity.

Pharmacophore Modeling: Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for biological activity. For this compound derivatives, a pharmacophore model might include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the carbonyl group of the lactam), and a hydrophobic region (the aliphatic chain of the azepane ring). This model can then be used to virtually screen for new derivatives with a higher probability of being active.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For example, the hydroxymethyl group could be replaced with other groups of similar size and hydrogen bonding potential to explore the impact on bioactivity.

Introduction of Additional Pharmacophoric Features: The core structure of this compound can be further elaborated by introducing other functional groups known to interact with specific biological targets. For example, incorporating aromatic rings or other heterocyclic systems can introduce π-π stacking or additional hydrogen bonding interactions, potentially leading to enhanced bioactivity.

Illustrative Bioactive Azepane Derivatives:

While specific bioactive derivatives of this compound are not extensively documented, the broader class of azepane-containing compounds demonstrates a wide range of biological activities. The principles outlined above have been successfully applied to develop drugs and clinical candidates for various diseases.

Compound Class Bioactivity Relevant Design Principles
Azepane-containing kinase inhibitorsAnticancerConformational restriction to fit into the ATP binding site, introduction of specific substituents to interact with key amino acid residues.
Azepane-based protease inhibitorsAntiviralMimicking the transition state of the substrate, precise positioning of functional groups to interact with the active site.
Azepane derivatives as CNS agentsAnticonvulsant, AntidepressantModulation of lipophilicity to cross the blood-brain barrier, interaction with specific neurotransmitter receptors.

The exploration of derivatives of this compound, guided by these established principles of medicinal chemistry, holds the potential for the discovery of novel and effective therapeutic agents for a variety of diseases. The hydroxymethyl group provides a convenient handle for further chemical modifications, making it an attractive starting point for the synthesis of diverse libraries of compounds for biological screening.

Mechanistic Investigations of Reactions Involving the Azepan 2 One Ring System

Elucidation of Reaction Mechanisms for Azepane Ring Formation (e.g., Beckmann Rearrangement, Photochemical Dearomatization)

The construction of the seven-membered azepan-2-one (B1668282) ring can be achieved through several synthetic strategies, most notably the Beckmann rearrangement of cyclohexanone (B45756) oxime and, more recently, through innovative photochemical dearomatization and ring expansion techniques.

Beckmann Rearrangement

The Beckmann rearrangement is a classic and industrially significant method for converting a cyclic ketoxime into a lactam. chemistnotes.comwikipedia.org The archetypal example is the synthesis of ε-caprolactam, the parent compound of the azepan-2-one family, from cyclohexanone oxime. chemistnotes.com The reaction is typically catalyzed by acid. byjus.comorganic-chemistry.org

The mechanism proceeds through the following key steps chemistnotes.commasterorganicchemistry.com:

Protonation of the Oxime: The reaction is initiated by the protonation of the hydroxyl group of the oxime by a strong acid, which converts it into a good leaving group (water). chemistnotes.combyjus.com

Rearrangement and Water Elimination: In a concerted step, the alkyl group positioned anti (trans) to the leaving group migrates to the electron-deficient nitrogen atom. wikipedia.orgorganic-chemistry.org This migration occurs simultaneously with the cleavage of the N-O bond, expelling a water molecule and forming a nitrilium ion intermediate. chemistnotes.com This concerted nature avoids the formation of an unstable free nitrene. organic-chemistry.org

Hydration and Tautomerization: The nitrilium ion is then attacked by a water molecule. masterorganicchemistry.com Subsequent deprotonation and tautomerization of the resulting intermediate yield the final lactam product, in this case, azepan-2-one. byjus.com

A computational study of the rearrangement of acetone (B3395972) oxime detailed the involvement of solvent molecules, where the leaving hydroxyl group is stabilized by several acetic acid molecules in the transition state. wikipedia.org

Photochemical Dearomatization and Ring Expansion

Modern synthetic chemistry has introduced photochemical methods as powerful tools for constructing complex molecular architectures from simple aromatic precursors. nih.govrsc.org These strategies offer novel pathways to the azepane skeleton. nih.govresearchgate.net

Photochemical Dearomatization of Nitroarenes: A recently developed strategy allows for the preparation of complex azepanes from simple nitroarenes. nih.gov This process involves a photochemical dearomative ring expansion centered on the conversion of a nitro group into a singlet nitrene. Mediated by blue light at room temperature, this reaction transforms a six-membered benzene (B151609) ring into a seven-membered ring system, which can then be converted to the desired azepane. nih.gov

Photochemical Rearrangement of Aromatic N-Ylides: Another approach involves the dearomative photochemical rearrangement of aromatic N-ylides. researchgate.net Under visible light irradiation, an aromatic N-ylide, generated from its quaternary aromatic salt, rearranges to form a 7-membered azepine ring. This ring-expansion provides a new way to access functionalized azepines from readily available N-heteroarenes. researchgate.net

Photo-Fries-like Rearrangement: A two-step formal [5+2] cycloaddition has been developed, which utilizes a photochemical rearrangement of N-vinylpyrrolidinones to furnish azepin-4-ones. nih.govorganic-chemistry.org The proposed mechanism involves a Norrish Type-I (α) homolytic cleavage of the amide bond upon irradiation with 254 nm light. The resulting biradical intermediate can then recombine in a way that generates an imine, which tautomerizes to the expanded azepinone ring product. nih.gov

Stereochemical Aspects of Ring Transformations and Rearrangements

The stereochemical outcome of reactions forming and modifying the azepan-2-one ring is a critical aspect, particularly for the synthesis of chiral derivatives.

The Beckmann rearrangement is inherently stereospecific. The migration of the alkyl group occurs exclusively from the position anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org This stereospecificity dictates which carbon-carbon bond of the cyclic ketone is cleaved and incorporated into the lactam ring. While the starting cyclohexanone oxime for unsubstituted caprolactam is symmetrical, for substituted cyclohexanones, this stereochemical requirement is crucial for predicting and controlling the regiochemical outcome of the rearrangement. However, certain reaction conditions can lead to the racemization of the oxime geometry, resulting in the formation of both possible regioisomers. wikipedia.org

In other ring-expansion strategies, stereoselectivity is achieved through the use of chiral auxiliaries or catalysts. For instance, a diastereoselective ring-expansion of a 4-substituted cyclohexanone can be accomplished using a chiral 1,3-azidopropanol derivative. nih.gov This method allows for the conversion of a symmetrical ketone into an enantiomerically pure 5-substituted caprolactam. The selectivity of this process is higher than competing methods. nih.gov

Furthermore, palladium-catalyzed tandem reactions have been developed for the stereoselective synthesis of caprolactam derivatives from vinyl γ-lactones. nih.gov These processes, which involve a ring-opening amination followed by cyclization, can achieve high levels of stereo- and regioselectivity through the careful selection of phosphoramidite (B1245037) ligands. The configuration of the final product is controlled during the palladium-mediated stereocontrolled ring-opening/allylic amination step. nih.gov

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

In Beckmann Rearrangements: While classic Beckmann rearrangements are often promoted by strong acids like sulfuric acid, a wide array of other reagents have been developed to facilitate the transformation under milder conditions. wikipedia.org These include:

Acid Chlorides and Anhydrides: Reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride can activate the oxime hydroxyl group. wikipedia.org

Solid-Phase Catalysts: The use of solid acids or reagents like cyanuric chloride with zinc chloride as a co-catalyst can render the reaction catalytic and more environmentally benign. wikipedia.orgorganic-chemistry.org The mechanism with cyanuric chloride involves activation of the hydroxyl group via a nucleophilic aromatic substitution. wikipedia.org

Organocatalysts: A boronic acid/perfluoropinacol system has been shown to effect a true organocatalytic Beckmann rearrangement under ambient conditions. organic-chemistry.org

The table below summarizes various catalytic systems used for the Beckmann rearrangement.

Catalyst/Reagent SystemReaction ConditionsKey Feature
Strong Acids (e.g., H₂SO₄)High temperatureTraditional, industrial method
Cyanuric chloride / ZnCl₂CatalyticMilder, catalytic conditions
Boronic acid / PerfluoropinacolAmbient temperatureOrganocatalytic
TriphosphazeneCatalyticEfficient for ketoximes to lactams
IodineNeutral, mild conditionsMetal-free rearrangement

In Photochemical Reactions: In photochemical ring expansions, the reaction's efficiency and selectivity can be highly dependent on the solvent and other additives. colab.ws For the photochemical rearrangement of N-vinylpyrrolidinones, optimization studies found that using tetrahydrofuran (B95107) (THF) as a solvent at a specific concentration significantly improved the yield of the desired azepin-4-one. organic-chemistry.org In photoredox catalysis, secondary amine co-catalysts, such as azepane itself, can be used to generate reactive enamine species for further functionalization. wikipedia.org

In Palladium-Catalyzed Reactions: For the stereoselective synthesis of caprolactams from vinyl γ-lactones, the ligand bound to the palladium catalyst plays a crucial role. nih.gov A screening of various phosphoramidite ligands revealed that the steric and electronic properties of the ligand, particularly the N-substituents on a biphenyl-based ligand, were key to achieving high yield and stereoselectivity. A newly developed phosphoramidite ligand provided the best combination of yield and selectivity, demonstrating that fine-tuning the catalyst structure is essential for controlling the reaction outcome. nih.gov The choice of solvent also had a significant effect, with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) providing moderate yields while minimizing side products. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes to 7-(Hydroxymethyl)azepan-2-one

The industrial production of caprolactam, the parent compound of this compound, largely relies on the Beckmann rearrangement of cyclohexanone (B45756) oxime. While effective, this process often involves harsh conditions and generates significant byproducts. Future research is geared towards developing greener, more sustainable synthetic pathways.

Key Research Directions:

Biocatalytic Synthesis: The use of enzymes in organic synthesis offers a green alternative to traditional chemical methods. nih.govnih.gov Research into biocatalytic routes, such as enzymatic Baeyer-Villiger oxidations or reductive lactamisation, could lead to highly selective and environmentally friendly methods for producing functionalized lactams. nih.govnih.govchemistryworld.com Engineered enzymes could potentially synthesize this compound directly from bio-based precursors, reducing reliance on petrochemical feedstocks. rug.nl

Mechanochemical Approaches: Mechanochemistry, which uses mechanical force to drive chemical reactions, presents a solvent-free and energy-efficient alternative. scispace.comacs.org Developing a mechanochemical Beckmann rearrangement for a hydroxyl-functionalized cyclohexanone oxime could significantly reduce waste and energy consumption. scispace.comacs.org

Catalytic One-Pot Processes: Combining multiple reaction steps into a single, continuous process improves efficiency and reduces waste. Future work could focus on a one-pot oximation-Beckmann rearrangement, potentially catalyzed by novel solid-acid catalysts or performed under mild, aqueous micellar conditions, to streamline the synthesis. rsc.orgnih.gov

Synthetic Strategy Potential Advantages Key Challenges
Biocatalysis High selectivity, mild reaction conditions, use of renewable feedstocks. nih.govnih.govEnzyme discovery and engineering, substrate scope, process scale-up. rug.nl
Mechanochemistry Solvent-free, reduced energy consumption, high yields. acs.orgScale-up for industrial production, control over reaction parameters.
Catalytic One-Pot Reactions Increased atom economy, reduced waste, lower operational costs. rsc.orgCatalyst stability and reusability, compatibility of reaction steps. nih.gov

Expanding the Scope of Functionalization and Derivatization Methodologies

The inherent functionality of this compound—comprising a lactam ring, a secondary amine (within the lactam), and a primary hydroxyl group—makes it a versatile scaffold for further chemical modification. Expanding the toolbox of reactions to selectively modify this compound is crucial for creating a diverse range of derivatives with tailored properties.

Key Research Directions:

C-H Bond Functionalization: Direct functionalization of C-H bonds is a powerful strategy for modifying molecular scaffolds without the need for pre-installed functional groups. benthamdirect.com Research into transition-metal-catalyzed C-H activation could enable the selective introduction of various substituents (e.g., aryl, alkyl groups) at different positions on the azepane ring, a technique that has shown promise in other saturated heterocycles. nih.govresearchgate.netingentaconnect.com

Selective Derivatization of the Hydroxymethyl Group: The primary alcohol offers a prime site for introducing new functionalities. Future studies could explore a wider range of esterification, etherification, and click chemistry reactions to attach various molecular payloads, such as imaging agents, targeting ligands, or other polymerizable groups.

N-Functionalization of the Lactam: The nitrogen atom of the lactam can be targeted for substitution to alter the electronic properties and steric profile of the molecule. This could involve alkylation, arylation, or acylation to create a library of N-substituted derivatives for screening in various applications.

Site of Functionalization Potential Methodologies Resulting Derivatives
Azepane Ring (C-H bonds) Palladium-catalyzed C-H arylation, Ruthenium-catalyzed C-H alkylation. researchgate.netingentaconnect.comC-alkylated or C-arylated azepan-2-ones.
Hydroxymethyl Group (-CH₂OH) Esterification, Etherification, Click Chemistry.Esters, ethers, triazole-linked conjugates.
Lactam Nitrogen (-NH-) N-Alkylation, N-Acylation.N-Alkyl and N-acyl derivatives.

Advanced Computational Modeling for Structure-Reactivity and Structure-Function Relationships

Computational chemistry provides invaluable tools for predicting molecular properties and guiding experimental design, thereby accelerating the research and development process. Applying these methods to this compound and its derivatives can offer deep insights into their behavior.

Key Research Directions:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netnih.gov This includes mapping the molecular electrostatic potential (MEP) to identify reactive sites, and analyzing frontier molecular orbitals (HOMO-LUMO) to predict chemical reactivity. dntb.gov.ua Such studies can help rationalize experimental observations and predict the outcomes of new reactions.

Predicting Polymer Properties: For applications in materials science, computational models can predict the properties of polymers derived from this compound. Molecular dynamics simulations can be used to understand how the functional group influences polymer chain packing, crystallinity, mechanical strength, and degradation rates.

QSAR and Docking Studies: If derivatives are explored for biological applications, Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations can predict their biological activity and interactions with specific targets, such as enzymes or receptors. researchgate.netnih.gov This can guide the synthesis of compounds with enhanced therapeutic potential.

Computational Method Predicted Properties Application
Density Functional Theory (DFT) Electronic structure, reactivity indices, bond energies, spectroscopic data. researchgate.netGuiding synthetic functionalization, understanding reaction mechanisms. rsc.org
Molecular Dynamics (MD) Polymer conformation, mechanical properties, degradation behavior.Designing polymers with specific material characteristics.
QSAR / Molecular Docking Biological activity, binding affinity to protein targets. researchgate.netScreening for potential pharmaceutical applications. rsc.org

Exploration of Emerging Materials Applications Based on Azepane-2-one Scaffolds

The azepan-2-one (B1668282) scaffold is the monomer unit for polycaprolactone (PCL), a well-known biodegradable polyester with numerous applications. The introduction of a hydroxymethyl group opens the door to creating a new generation of functional polymers with enhanced properties.

Key Research Directions:

Functional Polymers for Drug Delivery: Polymerizing this compound would result in a hydrophilic, functionalized PCL. The pendant hydroxyl groups could improve the encapsulation and release of hydrophilic drugs and serve as handles for attaching targeting moieties. nih.govacs.orgtdl.org This addresses a common limitation of PCL, which is its inherent hydrophobicity. benthamdirect.comepa.gov

Advanced Scaffolds for Tissue Engineering: In tissue engineering, scaffold properties like hydrophilicity, cell adhesion, and biodegradability are critical. researchgate.netfrontiersin.org Polymers derived from this functionalized monomer could lead to scaffolds with improved cell-material interactions and tunable degradation rates. nih.govsigmaaldrich.com The hydroxyl groups can be used to immobilize bioactive molecules like peptides or growth factors to promote tissue regeneration. utwente.nl

Smart and Responsive Materials: The hydroxyl group can be further modified with stimuli-responsive moieties, leading to "smart" materials. For example, polymers could be designed to change their shape or release a payload in response to changes in pH, temperature, or light, opening up applications in advanced sensors and actuators.

Application Area Role of this compound Potential Improvement over PCL
Drug Delivery Monomer for functionalized, biodegradable polymers. nih.govtdl.orgEnhanced hydrophilicity, increased drug loading capacity, sites for covalent drug/ligand attachment. acs.org
Tissue Engineering Building block for biocompatible and biofunctional scaffolds. researchgate.netfrontiersin.orgImproved cell adhesion and proliferation, tunable degradation, immobilization of bioactive signals. nih.gov
Smart Materials A scaffold for creating stimuli-responsive polymers.Introduction of responsive properties (pH, temperature) for controlled actuation or release.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.